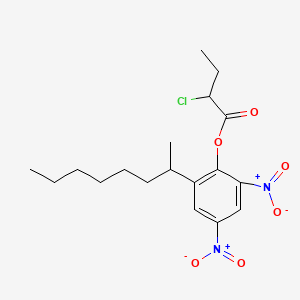![molecular formula C22H21ClN2O4S B15343185 Methyl 5-[(3-chloropyridin-2-yl)amino]-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate](/img/structure/B15343185.png)
Methyl 5-[(3-chloropyridin-2-yl)amino]-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[(3-chloropyridin-2-yl)amino]-3’-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate is a complex organic compound with the molecular formula C22H21ClN2O4S and a molecular weight of 444.93 g/mol . This compound is characterized by its unique structure, which includes a chloropyridinyl group, an ethylsulfonyl group, and a methylbiphenyl carboxylate moiety.
Vorbereitungsmethoden
The synthesis of Methyl 5-[(3-chloropyridin-2-yl)amino]-3’-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate involves multiple steps, starting with the preparation of the chloropyridinyl intermediate. The reaction conditions typically include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group, often using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Methyl 5-[(3-chloropyridin-2-yl)amino]-3’-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridinyl group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its effects within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other biphenyl derivatives with varying substituents. For example:
- Methyl 5-[(3-bromopyridin-2-yl)amino]-3’-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate
- Methyl 5-[(3-fluoropyridin-2-yl)amino]-3’-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate
These compounds share structural similarities but differ in their halogen substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of the chloropyridinyl and ethylsulfonyl groups in Methyl 5-[(3-chloropyridin-2-yl)amino]-3’-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate distinguishes it from its analogs .
Eigenschaften
Molekularformel |
C22H21ClN2O4S |
|---|---|
Molekulargewicht |
444.9 g/mol |
IUPAC-Name |
methyl 3-[(3-chloropyridin-2-yl)amino]-5-(3-ethylsulfonylphenyl)-2-methylbenzoate |
InChI |
InChI=1S/C22H21ClN2O4S/c1-4-30(27,28)17-8-5-7-15(11-17)16-12-18(22(26)29-3)14(2)20(13-16)25-21-19(23)9-6-10-24-21/h5-13H,4H2,1-3H3,(H,24,25) |
InChI-Schlüssel |
OQBGFYOFKXPCIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C(=C2)NC3=C(C=CC=N3)Cl)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



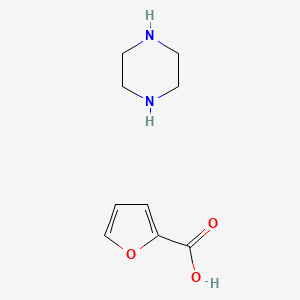
![6-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]chromen-2-one](/img/structure/B15343127.png)

![1,2,3,4,5-Pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluorophenoxy)phenyl]benzene](/img/structure/B15343139.png)
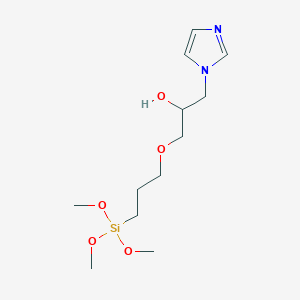
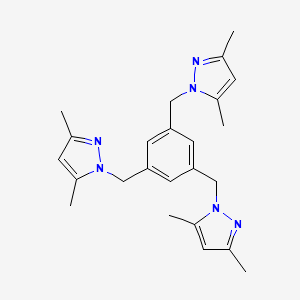
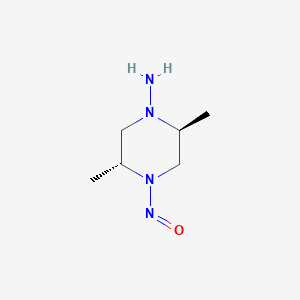
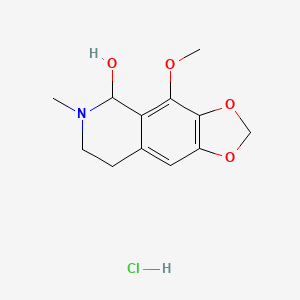
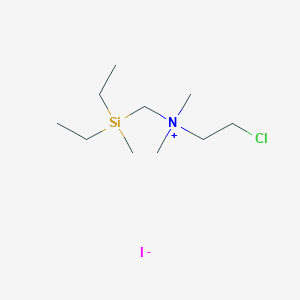
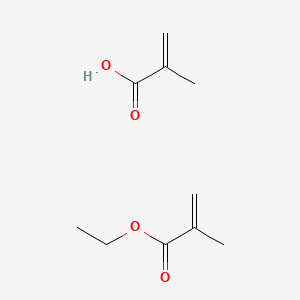
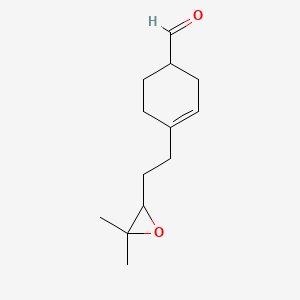
![N-[5-[[2-(2,5-Dioxo-1-pyrrolidinyl)ethyl]ethylamino]-2-[(4-nitrophenyl)azo]phenyl]acetamide](/img/structure/B15343202.png)
